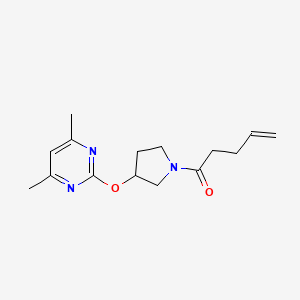

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-5-6-14(19)18-8-7-13(10-18)20-15-16-11(2)9-12(3)17-15/h4,9,13H,1,5-8,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQSFUZFOWSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.

Substitution with Dimethyl Groups:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via cyclization reactions involving suitable amines and carbonyl compounds.

Coupling of Pyrimidine and Pyrrolidine Rings: The pyrimidine and pyrrolidine rings are coupled through nucleophilic substitution reactions, often using bases to facilitate the reaction.

Introduction of the Pentenone Chain: The final step involves the addition of the pentenone chain through aldol condensation or similar reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (amines, thiols), electrophiles (alkyl halides, acyl chlorides).

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been investigated for its potential as a pharmacophore in drug design. Its ability to modulate enzyme activity positions it as a candidate for developing therapeutics targeting specific diseases.

Key Findings:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules, facilitating the development of new synthetic methodologies. Its unique structure allows for diverse reactivity patterns.

Applications in Synthesis:

- Used in the preparation of novel derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Materials Science

Due to its unique structural attributes, this compound is being explored for developing materials with specific electronic or optical properties.

Research indicates that the compound exhibits significant biological activity, particularly antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens.

Antimicrobial Properties

Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines and exhibit antiamoebic activity against Entamoeba histolytica with IC50 values lower than conventional drugs like metronidazole.

Case Study 1: Enzyme Inhibition

In a study evaluating its enzyme inhibition properties, this compound was found to significantly reduce the activity of a target enzyme involved in cancer metabolism, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

A comparative analysis revealed that derivatives of this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one depends on its specific application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific proteins, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)

- Structural Differences : Lacks the 4,6-dimethylpyrimidin-2-yloxy substituent on the pyrrolidine ring.

- Synthesis: Achieved in quantitative yield via reaction of pyrrolidine with pent-4-enoyl chloride . The absence of the pyrimidinyloxy group simplifies synthesis.

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)

- Structural Differences : Substitutes the pent-4-en-1-one with a 3-(4-bromophenyl)propan-1-one chain.

Pyrimidine-Containing Analogues (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione)

- Structural Differences : Pyrimidine is linked via a pyrazole ring in this compound, compared to the ether linkage in the target molecule .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Introducing the pyrimidinyloxy group requires precise control of reaction conditions (e.g., base selection, temperature) to avoid side reactions, unlike simpler pyrrolidinyl ketones .

- Solubility: The pyrimidinyloxy group enhances water solubility compared to non-polar analogues like 1i, critical for pharmaceutical applications .

- Stability : The α,β-unsaturated ketone in the target compound is prone to nucleophilic attack, similar to 1h, but the pyrimidinyloxy group may sterically hinder reactivity at the ketone site .

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential pharmacological applications. Its unique structure, featuring a pyrrolidine ring and a pyrimidine moiety, positions it as a versatile candidate for drug design and development.

Chemical Structure

The compound can be represented by the following molecular formula:

This structure includes a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.

- Receptor Interaction : The compound could potentially bind to certain receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines and exhibit antiamoebic activity against Entamoeba histolytica with IC50 values lower than conventional drugs like metronidazole .

Antiviral Activity

Recent studies have highlighted the potential of pyrimidine derivatives in enhancing the immune response against viral infections. Inhibition of pyrimidine biosynthesis has been linked to increased production of type I and III interferons, suggesting that this compound could play a role in antiviral therapies .

Case Studies

- Anticancer Activity : A study on chloroethyl pyrimidine nucleosides demonstrated their ability to significantly inhibit the growth of A431 vulvar epidermal carcinoma cells, indicating a potential pathway for developing anticancer agents .

- Antimalarial Agents : Research on ferrocene-pyrimidine conjugates has shown promising antiplasmodial activities against Plasmodium falciparum, further supporting the idea that pyrimidine derivatives could be effective in treating malaria .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Q & A

Q. What are the recommended synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Solvent Selection : Use dry acetonitrile or dichloromethane for reactions involving alkyl/aryl halides or isocyanates to minimize side reactions .

- Temperature Control : Reactions with sensitive intermediates (e.g., pyrrolidine derivatives) should be conducted at 0–50°C to prevent decomposition .

- Catalysts : Employ phase-transfer catalysts for heterogeneous reactions to improve yield .

- Purification : Recrystallization from acetonitrile is effective for isolating high-purity products .

(Basic)

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H NMR and IR Spectroscopy : Confirm the presence of key functional groups (e.g., pyrimidinyl ethers, pyrrolidine rings) through characteristic peaks. For example, IR absorption at 1680–1700 cm⁻¹ indicates carbonyl groups, while NMR signals at δ 1.2–1.5 ppm correlate with methyl substituents on the pyrimidine ring .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and detect impurities .

(Advanced)

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) observed during characterization?

Methodological Answer:

- Comparative Analysis : Cross-reference observed data with published spectra of structurally similar compounds (e.g., pyrimidinyl-pyrrolidine derivatives) .

- 2D NMR Techniques : Employ COSY or HSQC to clarify complex splitting patterns caused by conformational flexibility in the pent-4-en-1-one chain .

- Dynamic Control : Replicate experiments under varied conditions (e.g., temperature, solvent) to assess if dynamic effects (e.g., rotamers) influence spectral outcomes .

(Advanced)

Q. What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving the pent-4-en-1-one moiety .

- Protecting Groups : Temporarily protect reactive sites (e.g., pyrrolidine nitrogen) using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

- Stepwise Coupling : Isolate intermediates before introducing the pyrimidinyl ether moiety to reduce steric hindrance .

(Basic)

Q. What are common impurities formed during synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Hydrolysis of the pyrrolidin-1-yl group or incomplete substitution at the pyrimidin-2-yl position .

- Detection : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities. For structural confirmation, combine LC-MS/MS with fragmentation patterns .

(Advanced)

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyrimidine ring may favor nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile’s polarity stabilizing transition states) .

(Advanced)

Q. How does the stereochemistry of the pyrrolidine ring affect the compound’s biological activity?

Methodological Answer:

- Enantiomer Synthesis : Prepare (R)- and (S)-pyrrolidine derivatives via chiral auxiliaries or asymmetric catalysis .

- Docking Studies : Use X-ray crystallography data (e.g., XRPD patterns from ) to model interactions with biological targets (e.g., enzymes). Compare binding affinities of enantiomers to establish structure-activity relationships.

(Basic)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.